molecular formula C14H22ClNO2 B4914836 2-[6-(2-Chlorophenoxy)hexylamino]ethanol

2-[6-(2-Chlorophenoxy)hexylamino]ethanol

Cat. No.: B4914836
M. Wt: 271.78 g/mol
InChI Key: OTLRBHFTVFVPLD-UHFFFAOYSA-N
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Description

2-[6-(2-Chlorophenoxy)hexylamino]ethanol is a synthetic β-adrenergic receptor agonist analog characterized by a hexylamino-ethanol backbone substituted with a 2-chlorophenoxy group at the sixth carbon of the hexyl chain. This structure confers both lipophilic and electron-withdrawing properties due to the chlorophenoxy moiety, influencing its receptor binding affinity and metabolic stability.

Properties

IUPAC Name

2-[6-(2-chlorophenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLRBHFTVFVPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCNCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(2-Chlorophenoxy)hexylamino]ethanol involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-chlorophenol with 6-bromohexanol in the presence of a base to form 2-(6-bromohexyl)phenol. This intermediate is then reacted with ethanolamine to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-[6-(2-Chlorophenoxy)hexylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or other nucleophiles.

Scientific Research Applications

2-[6-(2-Chlorophenoxy)hexylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The exact mechanism of action of 2-[6-(2-Chlorophenoxy)hexylamino]ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to receptors or enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between 2-[6-(2-Chlorophenoxy)hexylamino]ethanol and its analogs:

Compound Key Structural Features Molecular Weight (g/mol) Pharmacological Indication/Use References
This compound Hexylamino-ethanol backbone with 2-chlorophenoxy at C6 ~357.9 (estimated) Hypothetical β-agonist; potential respiratory applications
Salmeterol Xinafoate Hexylamino-ethanol with 4-phenylbutoxy group at C6; conjugated to 1-hydroxy-2-naphthoate 603.7 Long-acting β2-agonist for asthma/COPD
Dopexamine Hexylamino-ethyl chain linked to benzene-1,2-diol; phenethylamino substituent 356.5 β2-adrenoceptor agonist; used for acute heart failure
(R)-2-{6-[2-(2,6-Dichlorobenzyloxy)ethoxy]hexylamino}-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-ethanol Dichlorobenzyloxy-ethoxy linker at C6; benzodioxin moiety ~580.1 (estimated) Experimental β-agonist with enhanced selectivity
Key Observations:

The dichlorobenzyloxy analog () demonstrates how additional chlorine atoms and a benzodioxin ring may improve metabolic stability but increase molecular weight, possibly affecting bioavailability .

Backbone Modifications: Dopexamine’s benzene-1,2-diol core () contrasts with the simpler ethanolamine structure of the target compound, highlighting the role of aromatic systems in modulating adrenergic activity and cardiovascular effects .

Pharmacokinetic and Pharmacodynamic Insights

  • Receptor Affinity: The 2-chlorophenoxy group may enhance β2-adrenoceptor binding compared to non-halogenated analogs (e.g., Salmeterol’s phenylbutoxy group), as chlorine’s electronegativity strengthens dipole interactions .
  • Metabolic Stability : Compounds with extended alkoxy chains (e.g., Salmeterol) exhibit longer half-lives due to reduced oxidative metabolism, whereas the dichlorobenzyloxy analog’s ethoxy linker may facilitate enzymatic cleavage .
  • Toxicity Profile: Chlorinated phenoxy groups, as in the target compound, are associated with hepatic metabolism concerns, necessitating rigorous impurity profiling (e.g., as seen in Salmeterol’s specified impurity E in ) .

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